4'-(9-Acridinylamino)-3'-methoxy-1-octanesulfonanilide methanesulfonate
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Overview
Description
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate is a synthetic compound known for its antitumor properties. It is an acridine derivative that has been extensively studied for its potential in treating various types of cancer, particularly leukemia and lymphoma .
Preparation Methods
The synthesis of 4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate involves multiple steps. The key synthetic route includes the reaction of 9-acridinylamine with 3-methoxy-4-nitrobenzenesulfonamide, followed by reduction and sulfonation reactions. The industrial production methods typically involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of acridine derivatives.
Biology: The compound is used in cell biology to investigate its effects on cell proliferation and apoptosis.
Medicine: It has shown promise in clinical trials for treating acute leukemia and non-Hodgkin’s lymphoma.
Mechanism of Action
The mechanism of action of 4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate involves intercalation into DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to DNA strand breaks and cell death. The compound has a higher affinity for rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate is unique among acridine derivatives due to its specific structure and mechanism of action. Similar compounds include:
4’-(9-Acridinylamino)methanesulfon-m-anisidide: Another acridine derivative with similar antitumor properties but different pharmacokinetics.
N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide: Shares structural similarities but differs in its chemical reactivity and biological activity.
This compound’s unique structure allows it to intercalate into DNA more effectively, making it a potent antitumor agent.
Properties
CAS No. |
71798-54-4 |
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Molecular Formula |
C29H37N3O6S2 |
Molecular Weight |
587.8 g/mol |
IUPAC Name |
acridin-9-yl-[2-methoxy-4-(octylsulfonylamino)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C28H33N3O3S.CH4O3S/c1-3-4-5-6-7-12-19-35(32,33)31-21-17-18-26(27(20-21)34-2)30-28-22-13-8-10-15-24(22)29-25-16-11-9-14-23(25)28;1-5(2,3)4/h8-11,13-18,20,31H,3-7,12,19H2,1-2H3,(H,29,30);1H3,(H,2,3,4) |
InChI Key |
WYMCYXSWPGTQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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